molecular formula C14H23NO4 B13011673 2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid

2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid

Cat. No.: B13011673
M. Wt: 269.34 g/mol
InChI Key: UOOPTOQNDBQEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is a synthetic compound that features a bicyclic ring system. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyridine ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.

Scientific Research Applications

2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is primarily used in scientific research as a precursor for the synthesis of more complex molecules. Its applications include:

Mechanism of Action

The mechanism of action for 2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is not well-documented. the Boc group acts as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic processes. The compound itself does not have a specific biological target or pathway but serves as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This makes it a valuable intermediate in the synthesis of complex organic molecules, providing stability and selectivity during multi-step synthetic processes.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-5-4-9-6-10(12(16)17)7-11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

UOOPTOQNDBQEDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.